molecular formula C29H42N6O3 B193578 Cabergoline specified impurity [EP] CAS No. 126554-50-5

Cabergoline specified impurity [EP]

Número de catálogo B193578
Número CAS: 126554-50-5
Peso molecular: 522.7 g/mol
Clave InChI: MNAGYQBVKIBCGP-GZGNHOFSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cabergoline specified impurity [EP] refers to the foreign substances or chemicals present in the Cabergoline drug that can affect its purity, potency, and safety . It is crucial to analyze and control the levels of Cabergoline impurities to ensure the quality and efficacy of the drug .


Synthesis Analysis

European pharmacopoeial impurities A, B, C, and D of cabergoline were synthesized using Ergocryptine as a starting material . The synthesis was accomplished via two approaches, different in length and stereochemical outcome .


Molecular Structure Analysis

The molecular formula of Cabergoline specified impurity [EP] is C29H42N6O3 . The chemical name is (6aR,9R,10aR)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide .


Chemical Reactions Analysis

The synthesis of Cabergoline specified impurity [EP] involves various chemical reactions. For instance, the synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline was realized through otherwise problematic oxidations of the 9,10-dihidrolysergol derivative, to the corresponding aldehyde and carboxylic acid .

Aplicaciones Científicas De Investigación

  • Identification of Impurities and Fragment Ions : Cabergoline and its impurities can be identified using techniques like mass spectrometry. A study conducted by Paul et al. (2003) used enhanced mass-resolution on a triple quadrupole mass spectrometer for identifying a reaction impurity and collisionally-induced fragment ions of cabergoline (Paul et al., 2003).

  • Synthesis of Pharmacopoeial Impurities : Research by Wagger et al. (2013) involved synthesizing European pharmacopoeial impurities A, B, C, and D of cabergoline for use in analytics, crucial for cabergoline manufacturing processes (Wagger et al., 2013).

  • Neurological Applications : Cabergoline has been studied for its potential antidepressant-like properties and its ability to enhance brain-derived neurotrophic factor signaling, as found by Chiba et al. (2010) (Chiba et al., 2010).

  • Treatment of Endocrine Disorders : Research shows cabergoline's effectiveness in treating conditions like Cushing's disease and hyperprolactinemia. For example, a study by Godbout et al. (2010) demonstrated its efficacy in long-term treatment of Cushing's disease (Godbout et al., 2010).

  • Comparative Efficacy Studies : Studies comparing cabergoline with other drugs, such as the work of Webster et al. (1994), have been conducted to evaluate its safety and efficacy in treating hyperprolactinemic amenorrhea (Webster et al., 1994).

  • Cardiac-Valve Regurgitation Risk Assessment : Research by Schade et al. (2007) suggests that the use of cabergoline might be associated with an increased risk of cardiac-valve regurgitation (Schade et al., 2007).

  • Ocular Pharmacological Studies : Sharif et al. (2009) explored cabergoline's ocular pharmacological properties and its effect on aqueous humor dynamics in the Cynomolgus monkey eyes (Sharif et al., 2009).

  • Neuroprotective Effects : A study by Lombardi et al. (2002) showed that cabergoline prevents necrotic neuronal death in an in vitro model of oxidative stress (Lombardi et al., 2002).

  • Prolactinoma Treatment : Research indicates that cabergoline is effective in treating patients with prolactinoma who are intolerant or resistant to other treatments, as demonstrated by Colao et al. (1997) (Colao et al., 1997).

  • Effect on Parkinson’s Disease : Studies like the one conducted by Romigi et al. (2008) investigate cabergoline's effects on the sleep-wake cycle in Parkinson’s Disease patients (Romigi et al., 2008).

Mecanismo De Acción

Target of Action

Cabergoline specified impurity [EP] is a closely related structure to Cabergoline. Cabergoline is a potent dopamine receptor agonist on D2 receptors . The D2 receptor is a primary target of Cabergoline . These receptors play a crucial role in the regulation of prolactin secretion by the anterior pituitary gland .

Mode of Action

This stimulation inhibits adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores . This results in the inhibition of prolactin secretion .

Biochemical Pathways

This action leads to the inhibition of prolactin secretion, which can have downstream effects on various physiological processes, including lactation and reproductive function .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cabergoline are reached within 2–3 hours . Cabergoline is extensively metabolised by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . Less than 4% is excreted unchanged in the urine . The elimination half-life of Cabergoline estimated from urinary data of healthy subjects ranges between 63 and 109 hours .

Safety and Hazards

Cabergoline specified impurity [EP] may cause harm to breast-fed children . It is advised to obtain special instructions before use, avoid contact during pregnancy/while nursing, wash hands thoroughly after handling, and do not eat, drink or smoke when using this product .

Propiedades

IUPAC Name

(6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGYQBVKIBCGP-GZGNHOFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155212
Record name Cabergoline related compound C [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cabergoline specified impurity [EP]

CAS RN

126554-50-5
Record name Cabergoline related compound C [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126554505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabergoline related compound C [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOLINE-1,8-DICARBOXAMIDE, N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-N8-((ETHYLAMINO)CARBONYL)-6-(2-PROPENYL)-, (8.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8SL691O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cabergoline specified impurity [EP]
Reactant of Route 2
Reactant of Route 2
Cabergoline specified impurity [EP]
Reactant of Route 3
Reactant of Route 3
Cabergoline specified impurity [EP]
Reactant of Route 4
Cabergoline specified impurity [EP]
Reactant of Route 5
Reactant of Route 5
Cabergoline specified impurity [EP]
Reactant of Route 6
Reactant of Route 6
Cabergoline specified impurity [EP]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.